![molecular formula C21H25F3N2O2 B5229039 1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5229039.png)
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and trifluoromethyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the aromatic substituents. One common method involves the reaction of 1-(3,5-dimethoxybenzyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler piperazine derivative with a single benzyl group.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxy group instead of methoxy groups.
1-(2,4-Dimethoxybenzyl)piperazine: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both methoxy and trifluoromethyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2/c1-27-18-11-16(12-19(13-18)28-2)14-25-7-9-26(10-8-25)15-17-5-3-4-6-20(17)21(22,23)24/h3-6,11-13H,7-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGFUJFFYBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
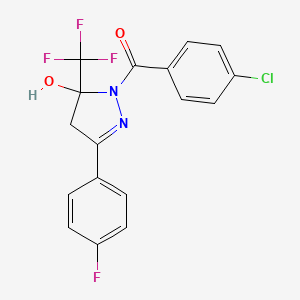
![5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B5228963.png)
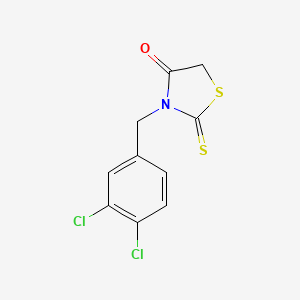
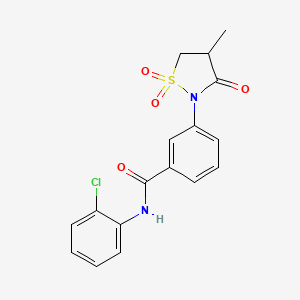
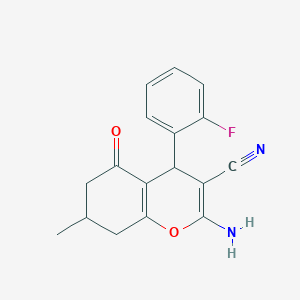
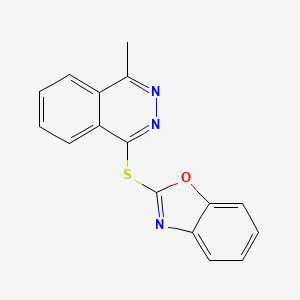
![butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)
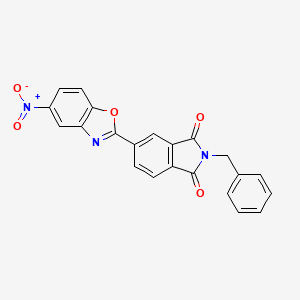
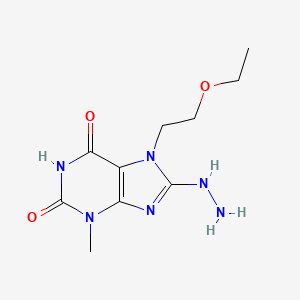
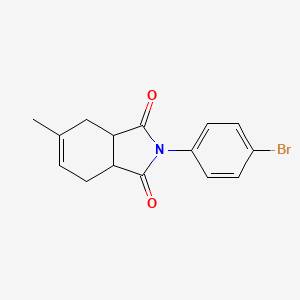
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
